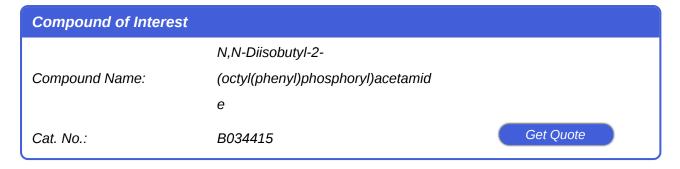


An In-depth Technical Guide to the Physical and Chemical Properties of CMPO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, commonly known as CMPO, is a neutral bifunctional organophosphorus extractant of significant interest in the fields of nuclear chemistry, hydrometallurgy, and analytical chemistry. Its robust ability to form stable complexes with actinide and lanthanide ions makes it a cornerstone of the TRUEX (TRansUranic EXtraction) process for the separation of transuranic elements from nuclear waste streams.[1] [2] This technical guide provides a comprehensive overview of the core physical and chemical properties of CMPO, detailed experimental protocols for its synthesis, characterization, and application, and visualizations of key chemical processes.

Physical Properties of CMPO

CMPO is a high molecular weight, viscous liquid or low-melting solid at room temperature. Its physical characteristics are crucial for its application in solvent extraction systems, influencing factors such as phase separation and solubility.

General Properties



A summary of the key physical properties of CMPO is presented in Table 1. It is important to note that some of these values are predicted and may vary depending on the purity of the substance and the experimental conditions.

Property	Value	Reference(s)
Molecular Formula	C24H42NO2P	[3]
Molecular Weight	407.57 g/mol	[3]
Appearance	Off-white to white solid or viscous liquid	[4]
Melting Point	180 °C (decomposes)	[5][6]
Boiling Point	549.0 ± 42.0 °C (Predicted)	[5]
Density	0.98 ± 0.1 g/cm³ (Predicted)	[4][5]
Solubility	Sparingly soluble in water. Soluble in organic solvents like dodecane, kerosene, and alcohols.	[4][7]
CAS Number	83242-95-9	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of CMPO. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of CMPO. The key NMR active nuclei are ¹H, ¹³C, and ³¹P.

• ¹H NMR Spectroscopy: The proton NMR spectrum of CMPO exhibits characteristic signals for the aromatic, alkyl, and isobutyl protons. The chemical shifts are influenced by the electron-withdrawing phosphine oxide and amide groups.



- ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule. The carbonyl and phosphine-adjacent carbons show distinct downfield shifts.
- ³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for studying the coordination chemistry of CMPO. The chemical shift of the phosphorus atom is sensitive to its electronic environment and changes upon complexation with metal ions or nitric acid.[8][9]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for the characterization of CMPO and its degradation products.[1][10] The mass spectrum of CMPO will show a prominent peak corresponding to its molecular ion, along with fragmentation patterns characteristic of its structure.

Chemical Properties of CMPO

The chemical properties of CMPO are dominated by the presence of the phosphine oxide (P=O) and carbonyl (C=O) groups, which act as Lewis bases and are responsible for its strong complexing ability towards metal ions.

Coordination Chemistry and Metal Extraction

CMPO is a highly effective extractant for trivalent actinides (e.g., Am³⁺, Cm³⁺) and lanthanides from acidic aqueous solutions, particularly nitric acid.[2] The extraction proceeds through the formation of neutral complexes in the organic phase. The general stoichiometry for the extraction of trivalent metal ions (M³⁺) from nitric acid is believed to be:

 $M^{3+}(aq) + 3NO_3^-(aq) + 3CMPO(org) \rightleftharpoons M(NO_3)_3(CMPO)_3(org)[2]$

The TRUEX process solvent typically consists of CMPO dissolved in a paraffinic hydrocarbon diluent, such as n-dodecane, along with a phase modifier like tri-n-butyl phosphate (TBP) to prevent the formation of a third phase at high metal loadings.

Stability and Degradation

The stability of CMPO under the harsh conditions of nuclear waste reprocessing (high acidity and radiation fields) is a critical factor.



- Radiolytic Stability: CMPO is subject to degradation upon exposure to alpha and gamma radiation.[8] The primary degradation pathways involve the cleavage of the P-C and C-N bonds.[10] Interestingly, the presence of nitric acid has been shown to enhance the radiolytic stability of CMPO, attributed to the formation of a protective CMPO·HNO₃ complex.[8]
- Hydrolytic Stability: CMPO exhibits good hydrolytic stability in acidic media, which is essential for its use in nitric acid-based separation processes.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of CMPO.

Synthesis of CMPO

A general synthetic route to CMPO involves the reaction of octyl(phenyl)phosphine oxide with an N,N-diisobutyl-2-chloroacetamide. The following is a representative laboratory-scale synthesis protocol.

Materials:

- · Octyl(phenyl)phosphine oxide
- N,N-diisobutyl-2-chloroacetamide
- Sodium iodide
- Sodium hydride
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid
- Sodium bicarbonate
- Anhydrous magnesium sulfate
- Hexane



Ethyl acetate

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve octyl(phenyl)phosphine oxide in anhydrous THF.
- Add a catalytic amount of sodium iodide followed by the portion-wise addition of sodium hydride at 0 °C.
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Add a solution of N,N-diisobutyl-2-chloroacetamide in anhydrous THF dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Purification and Characterization

Purification:

The synthesized CMPO can be further purified by vacuum distillation or recrystallization from a suitable solvent system.



Characterization by HPLC:

High-performance liquid chromatography (HPLC) with UV detection is a reliable method for determining the purity of CMPO.[1][11]

HPLC Method:

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of a low pH buffer (e.g., phosphate buffer) and an organic modifier (e.g., a mixture of 2-propanol and octanol).[1]
- Flow Rate: Typically 1 mL/min
- Detection: UV at a wavelength where the phenyl group of CMPO absorbs (e.g., 254 nm).
- Sample Preparation: Dissolve a known amount of CMPO in the mobile phase or a suitable organic solvent.

Solvent Extraction of Americium(III)

This protocol outlines a typical experiment for the extraction of Americium(III) from a nitric acid solution using a CMPO-TBP solvent.

Materials:

- Organic Phase: 0.2 M CMPO + 1.4 M TBP in n-dodecane.
- Aqueous Phase: A solution of Americium(III) tracer in nitric acid of desired concentration (e.g., 1-3 M HNO₃).
- Scrub Solution: Nitric acid of the same concentration as the initial aqueous phase.
- Strip Solution: A dilute acid solution (e.g., 0.04 M HNO₃) or a complexing agent solution (e.g., a buffered solution of DTPA).[2]

Procedure:



- Pre-equilibration: Contact the organic phase with an equal volume of nitric acid of the same concentration as the aqueous feed solution for 30 minutes to saturate the organic phase with acid. Separate the phases.
- Extraction: In a centrifuge tube, contact a known volume of the pre-equilibrated organic phase with an equal volume of the Americium(III)-containing aqueous phase.
- Vortex the mixture for at least 2 minutes to ensure thorough mixing and allow for phase separation.
- Centrifuge to ensure complete phase disengagement.
- Take aliquots from both the aqueous and organic phases for radiometric analysis to determine the distribution ratio of Americium(III).
- Scrubbing: Contact the loaded organic phase with an equal volume of the scrub solution to remove any co-extracted impurities. Vortex, centrifuge, and separate the phases.
- Stripping (Back-Extraction): Contact the scrubbed organic phase with an equal volume of the strip solution to back-extract the Americium(III) into the aqueous phase. Vortex, centrifuge, and separate the phases.
- Analyze the Americium(III) concentration in all aqueous and organic phases to determine the extraction, scrubbing, and stripping efficiencies.

Visualizations of Key Processes

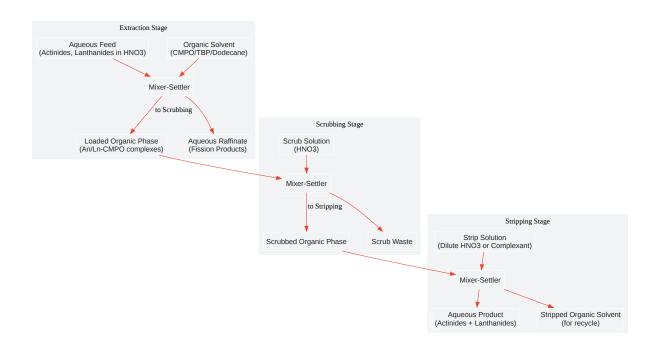
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of CMPO.



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Caption: Workflow for the synthesis and purification of CMPO.

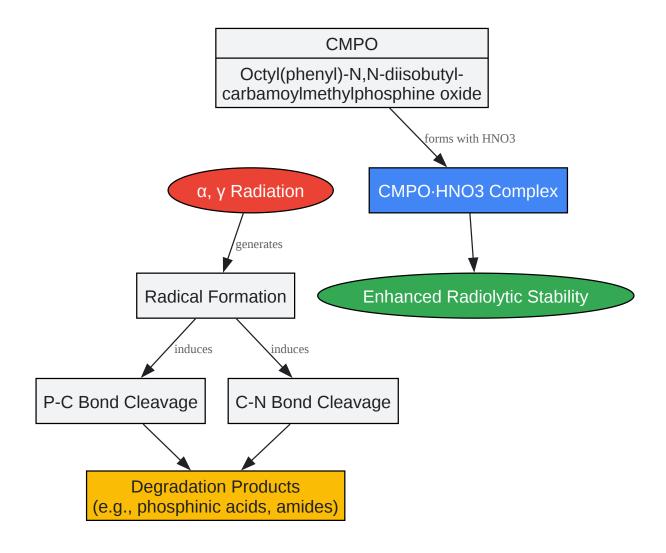




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Caption: Simplified flowsheet of the TRUEX process for actinide and lanthanide separation.





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Caption: Key degradation and stabilization pathways of CMPO under irradiation.

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